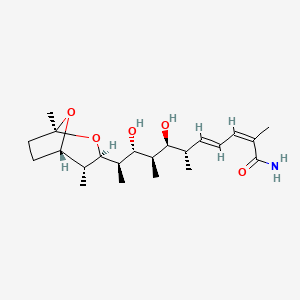
saliniketal A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound saliniketal A is a complex organic molecule with a unique structure It features multiple chiral centers and a combination of functional groups, including hydroxyl groups, a dioxabicyclo ring, and a dienamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of saliniketal A typically involves multiple steps, including the formation of the dioxabicyclo ring, the introduction of the hydroxyl groups, and the construction of the dienamide moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The dienamide moiety can be reduced to form saturated amides.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the dienamide moiety may produce saturated amides.
科学研究应用
Cancer Chemoprevention
One of the most significant applications of saliniketal A is its role in cancer chemoprevention. It has been shown to inhibit ornithine decarboxylase induction, an enzyme that plays a crucial role in polyamine biosynthesis and is directly linked to tumorigenesis. The inhibitory effect of this compound on this enzyme has been quantified with an IC50 value of approximately 1.95 µg/mL, indicating its potential as a chemotherapeutic agent .
Table 1: Inhibition Potency of this compound
| Compound | IC50 (µg/mL) | Target Enzyme |
|---|---|---|
| This compound | 1.95 ± 0.37 | Ornithine Decarboxylase |
| Saliniketal B | 7.83 ± 1.2 | Ornithine Decarboxylase |
Antibiotic Biosynthesis
This compound is also involved in the biosynthetic pathways of rifamycins, a class of antibiotics. Research indicates that the biosynthesis of saliniketals shares a common pathway with rifamycin production, suggesting that this compound may be utilized as a precursor in antibiotic synthesis . The enzymatic pathways involved in its biosynthesis highlight the compound's significance in microbial secondary metabolite production.
Synthetic Applications
The total synthesis of this compound has been explored to facilitate structure-function studies and enhance understanding of its biological mechanisms. Efficient synthetic routes have been developed, allowing researchers to produce this compound from commercially available starting materials through multi-step processes . This capability not only aids in research but also opens avenues for generating analogs with modified properties.
Table 2: Synthetic Pathways for this compound
| Step | Reaction Type | Yield (%) |
|---|---|---|
| 1 | Cycloisomerization | 39 |
| 2 | Aldol Fragment Coupling | 45 |
| 3 | Desilylation/Dihydropyranone Fragmentation | 23 |
Case Study 1: Cancer Prevention Research
A study conducted by Fenical et al. (2007) focused on the effects of this compound on cancer cell lines. The results demonstrated that treatment with this compound significantly reduced cell proliferation and induced apoptosis in various cancer models, reinforcing its potential as a chemopreventive agent .
Case Study 2: Antibiotic Development
Another investigation examined the role of this compound in enhancing the efficacy of existing antibiotics against resistant strains of bacteria. The study found that when combined with rifamycin derivatives, this compound exhibited synergistic effects, improving antibacterial activity and offering insights into new therapeutic strategies against resistant infections .
作用机制
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, it may bind to specific enzymes or receptors, altering their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
- saliniketal A
- (6S,7S,8R)-7-(3′-Fluoro-4-biphenylyl)-8-(hydroxymethyl)-4-(2-pyrazinylcarbonyl)-1,4-diazabicyclo[4.2.0]octan-2-one
Uniqueness
The uniqueness of this compound lies in its combination of multiple chiral centers, functional groups, and the dioxabicyclo ring. This structure imparts specific chemical and biological properties that may not be present in similar compounds.
属性
分子式 |
C22H37NO5 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC 名称 |
(2Z,4E,6S,7S,8R,9R,10R)-10-[(1S,3S,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-3-yl]-7,9-dihydroxy-2,6,8-trimethylundeca-2,4-dienamide |
InChI |
InChI=1S/C22H37NO5/c1-12(8-7-9-13(2)21(23)26)18(24)15(4)19(25)16(5)20-14(3)17-10-11-22(6,27-17)28-20/h7-9,12,14-20,24-25H,10-11H2,1-6H3,(H2,23,26)/b8-7+,13-9-/t12-,14+,15+,16+,17-,18-,19+,20+,22-/m0/s1 |
InChI 键 |
GRVRRAOIXXYICO-XVBWCICRSA-N |
手性 SMILES |
C[C@@H]1[C@@H]2CC[C@@](O2)(O[C@H]1[C@H](C)[C@@H]([C@H](C)[C@H]([C@@H](C)/C=C/C=C(/C)\C(=O)N)O)O)C |
规范 SMILES |
CC1C2CCC(O2)(OC1C(C)C(C(C)C(C(C)C=CC=C(C)C(=O)N)O)O)C |
同义词 |
saliniketal A |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















